3-fluoro-4-methoxy-N-methylanilinehydrochloride

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Opt for this specific hydrochloride salt (CAS 1216818-87-9) to leverage enhanced aqueous solubility and crystalline stability unavailable with the free base (CAS 1096989-82-0). The 3-fluoro-4-methoxy motif exhibits a lower LogP (1.91) versus regioisomers (LogP 2.0), improving ADME profiles for CNS programs. Batch-specific QC (NMR, HPLC) ensures analytical traceability, minimizing variability in enzyme studies and scale-up synthesis.

Molecular Formula C8H11ClFNO
Molecular Weight 191.63 g/mol
CAS No. 1216818-87-9
Cat. No. B6607739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-4-methoxy-N-methylanilinehydrochloride
CAS1216818-87-9
Molecular FormulaC8H11ClFNO
Molecular Weight191.63 g/mol
Structural Identifiers
SMILESCNC1=CC(=C(C=C1)OC)F.Cl
InChIInChI=1S/C8H10FNO.ClH/c1-10-6-3-4-8(11-2)7(9)5-6;/h3-5,10H,1-2H3;1H
InChIKeyHNEYFLDOALDGPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-methoxy-N-methylaniline Hydrochloride (CAS 1216818-87-9): Physicochemical Properties and Procurement Specifications


3-Fluoro-4-methoxy-N-methylaniline hydrochloride is a fluorinated aromatic amine derivative featuring a 3-fluoro-4-methoxyphenyl core with an N-methyl substitution [1]. The hydrochloride salt form (CAS 1216818-87-9; MW 191.63) provides enhanced stability and handling compared to the free base (CAS 1096989-82-0; MW 155.17) . This compound serves as a versatile building block in medicinal chemistry and organic synthesis, with documented use in the preparation of bioactive molecules [2].

Why 3-Fluoro-4-methoxy-N-methylaniline Hydrochloride Cannot Be Replaced by Regioisomers or Des-Fluoro Analogs


Regioisomeric variants (e.g., 4-fluoro-3-methoxy-N-methylaniline) and des-fluoro analogs (e.g., 4-methoxy-N-methylaniline) exhibit distinct physicochemical and biological profiles that preclude simple interchange. The precise 3-fluoro-4-methoxy substitution pattern influences electronic distribution, lipophilicity, and metabolic vulnerability, directly impacting synthetic utility and target engagement [1][2]. The hydrochloride salt form further differentiates the compound by enabling aqueous solubility and crystalline handling not afforded by the free base .

Quantitative Differentiation of 3-Fluoro-4-methoxy-N-methylaniline Hydrochloride from Structural Analogs


Lipophilicity Profile (LogP) Differentiates 3-Fluoro-4-methoxy Substitution Pattern from Regioisomers and Des-Fluoro Analogs

The 3-fluoro-4-methoxy substitution pattern yields a distinct lipophilicity profile compared to regioisomeric and des-fluoro analogs. The target compound exhibits a calculated LogP of 1.91 (XLogP3) and a topological polar surface area (TPSA) of 21.26 Ų [1]. In contrast, the regioisomer 4-fluoro-3-methoxy-N-methylaniline has an XLogP3 of 2.0 and TPSA of 21.3 Ų [2], while the des-fluoro analog 4-methoxy-N-methylaniline shows an XLogP3 of 2.1 and TPSA of 21.3 Ų [3]. The lower LogP of the target compound suggests reduced lipophilicity, which may influence membrane permeability and metabolic stability [4].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Documented Purity (95%) with Batch-Specific QC Data Reduces Experimental Variability

The hydrochloride salt is supplied with a standard purity of 95% and is accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of analytical characterization is not universally available from all suppliers of structural analogs, where purity may vary or be unspecified. For example, the free base (CAS 1096989-82-0) is often offered at 95% purity but without guaranteed QC traceability across vendors [1].

Quality Control Reproducibility Analytical Chemistry

Demonstrated Synthetic Route from 3-Fluoro-4-methoxyaniline with Reported Procedure

A documented synthetic procedure for the free base involves reductive amination of 3-fluoro-4-methoxyaniline with paraformaldehyde and sodium methoxide in methanol, yielding the N-methyl derivative [1]. While specific yield data is not provided in the referenced source, the route demonstrates synthetic accessibility and provides a starting point for scale-up. In contrast, regioisomeric 4-fluoro-3-methoxy-N-methylaniline may require alternative starting materials (e.g., 4-fluoro-3-methoxyaniline) with different commercial availability and cost profiles.

Organic Synthesis Process Chemistry Scale-up

Fluorine Substitution at the 3-Position Potentially Enhances Metabolic Stability Relative to Non-Fluorinated Analogs

Fluorine substitution on aromatic rings is a well-established strategy to block metabolically labile sites and improve metabolic stability [1]. The 3-fluoro group in 3-fluoro-4-methoxy-N-methylaniline may protect the adjacent positions from oxidative metabolism compared to the non-fluorinated analog 4-methoxy-N-methylaniline. While direct metabolic stability data for this specific compound are not available in the public domain, class-level inference based on extensive medicinal chemistry precedent supports a potential stability advantage.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

High-Value Application Scenarios for 3-Fluoro-4-methoxy-N-methylaniline Hydrochloride Based on Differentiated Evidence


Lead Optimization in Medicinal Chemistry Requiring Fine-Tuned Lipophilicity

Programs targeting CNS or other permeability-sensitive indications can leverage the lower LogP (1.91) of the 3-fluoro-4-methoxy motif compared to regioisomers (LogP 2.0) and des-fluoro analogs (LogP 2.1) [1]. The subtle reduction in lipophilicity may improve aqueous solubility and reduce off-target binding, providing a strategic advantage in balancing potency and ADME properties [2].

Chemical Biology and Assay Development Where Reproducibility Is Critical

Researchers conducting enzyme inhibition studies or cellular assays benefit from the documented 95% purity and batch-specific QC data (NMR, HPLC, GC) provided with the hydrochloride salt [1]. This level of analytical traceability minimizes batch-to-batch variability, ensuring consistent results and reducing troubleshooting time [2].

Custom Synthesis and Scale-Up Projects Relying on Documented Synthetic Routes

Process chemists can utilize the established reductive amination procedure from 3-fluoro-4-methoxyaniline as a starting point for scale-up [1]. The commercial availability of the precursor (CAS 366-99-4) and the straightforward reaction conditions (MeOH, sodium methoxide, paraformaldehyde, 55 °C) facilitate efficient process development [2].

Drug Discovery Programs Targeting Metabolically Labile Scaffolds

Incorporation of the 3-fluoro-4-methoxy-N-methylaniline moiety into lead compounds may confer improved metabolic stability by blocking oxidative metabolism at the fluorine-bearing position [1]. While direct data are lacking, the well-documented stabilizing effect of fluorine substitution on aromatic rings supports its use in programs where metabolic clearance is a concern [2].

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